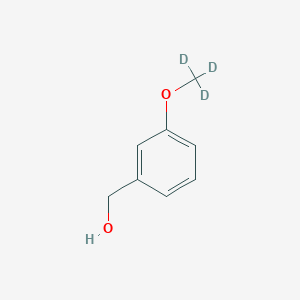![molecular formula C4H14N6O4S B14012498 2-[2-(Diaminomethylideneamino)ethyl]guanidine; sulfuric acid CAS No. 2016-94-6](/img/structure/B14012498.png)
2-[2-(Diaminomethylideneamino)ethyl]guanidine; sulfuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(diaminomethylideneamino)ethyl]guanidine is a chemical compound with the molecular formula C4H14N6 It is known for its unique structure, which includes two guanidine groups connected by an ethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(diaminomethylideneamino)ethyl]guanidine typically involves the reaction of ethylenediamine with cyanamide under specific conditions. The reaction proceeds as follows:
- Ethylenediamine is reacted with cyanamide in the presence of a suitable solvent, such as water or ethanol.
- The reaction mixture is heated to a temperature of around 80-100°C for several hours.
- The product is then purified using techniques such as recrystallization or chromatography to obtain pure 2-[2-(diaminomethylideneamino)ethyl]guanidine.
Industrial Production Methods
In an industrial setting, the production of 2-[2-(diaminomethylideneamino)ethyl]guanidine may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and large-scale purification methods are employed to obtain the final product.
化学反応の分析
Types of Reactions
2-[2-(diaminomethylideneamino)ethyl]guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The guanidine groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of 2-[2-(diaminomethylideneamino)ethyl]guanidine.
Reduction: Amines and other reduced forms.
Substitution: Substituted guanidine derivatives.
科学的研究の応用
2-[2-(diaminomethylideneamino)ethyl]guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[2-(diaminomethylideneamino)ethyl]guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions.
類似化合物との比較
Similar Compounds
- 2-[2-(dimethylamino)ethyl]guanidine
- 2-[2-(diaminomethylideneamino)ethyl]thiourea
- 2-[2-(diaminomethylideneamino)ethyl]urea
Uniqueness
2-[2-(diaminomethylideneamino)ethyl]guanidine is unique due to its specific structure, which includes two guanidine groups connected by an ethyl chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
2016-94-6 |
|---|---|
分子式 |
C4H14N6O4S |
分子量 |
242.26 g/mol |
IUPAC名 |
2-[2-(diaminomethylideneamino)ethyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C4H12N6.H2O4S/c5-3(6)9-1-2-10-4(7)8;1-5(2,3)4/h1-2H2,(H4,5,6,9)(H4,7,8,10);(H2,1,2,3,4) |
InChIキー |
NPQKICOQQSIGIQ-UHFFFAOYSA-N |
正規SMILES |
C(CN=C(N)N)N=C(N)N.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 1-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14012433.png)
![N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine](/img/structure/B14012435.png)
![6-Chlorotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B14012439.png)
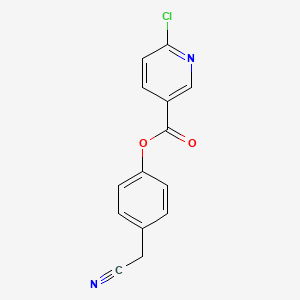
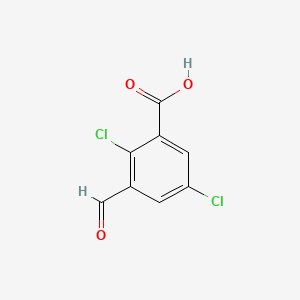
![2-Methyl-1H-benzo[D]imidazol-5-OL hydrochloride](/img/structure/B14012458.png)

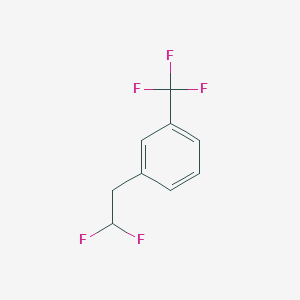
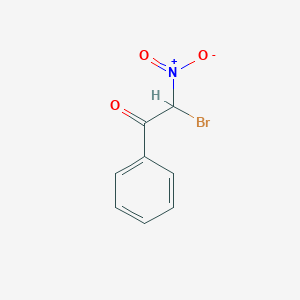
![Ethyl 1-[2-(benzyloxy)-2-oxoethyl]-2-oxocyclohexane-1-carboxylate](/img/structure/B14012467.png)
![Thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B14012470.png)
